Cas no 1372189-87-1 (2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane)

2,2-Dimethyl-4-(2-nitroethenyl)-1,3-dioxolane is a specialized organic compound featuring a dioxolane ring with a nitroethenyl substituent. Its structure combines the stability of a cyclic acetal with the reactivity of a nitroalkene, making it a versatile intermediate in synthetic chemistry. The compound is particularly useful in [3+2] cycloaddition reactions and other transformations where the nitro group serves as an electron-withdrawing activator. The dioxolane moiety enhances solubility in organic solvents while providing steric protection to adjacent functional groups. This compound is valued for its synthetic flexibility in constructing complex molecular frameworks, particularly in pharmaceutical and agrochemical research.
2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane structure
1372189-87-1 structure
Product name:2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane
CAS No:1372189-87-1
MF:C7H11NO4
Molecular Weight:173.166542291641
CID:6428672
PubChem ID:66975281

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane
    • 1372189-87-1
    • (E)-2,2-dimethyl-4-(2-nitrovinyl)-1,3-dioxolane
    • OLGTXPCFOQHRMY-ONEGZZNKSA-N
    • EN300-1987843
    • SCHEMBL1280013
    • SCHEMBL1280015
    • インチ: 1S/C7H11NO4/c1-7(2)11-5-6(12-7)3-4-8(9)10/h3-4,6H,5H2,1-2H3/b4-3+
    • InChIKey: OLGTXPCFOQHRMY-ONEGZZNKSA-N
    • SMILES: O1C(/C=C/[N+](=O)[O-])COC1(C)C

計算された属性

  • 精确分子量: 173.06880783g/mol
  • 同位素质量: 173.06880783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 206
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.3Ų
  • XLogP3: 0.6

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1987843-0.5g
2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane
1372189-87-1
0.5g
$754.0 2023-09-16
Enamine
EN300-1987843-0.1g
2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane
1372189-87-1
0.1g
$691.0 2023-09-16
Enamine
EN300-1987843-2.5g
2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane
1372189-87-1
2.5g
$1539.0 2023-09-16
Enamine
EN300-1987843-1g
2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane
1372189-87-1
1g
$785.0 2023-09-16
Enamine
EN300-1987843-0.25g
2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane
1372189-87-1
0.25g
$723.0 2023-09-16
Enamine
EN300-1987843-0.05g
2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane
1372189-87-1
0.05g
$660.0 2023-09-16
Enamine
EN300-1987843-1.0g
2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane
1372189-87-1
1g
$785.0 2023-06-01
Enamine
EN300-1987843-5.0g
2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane
1372189-87-1
5g
$2277.0 2023-06-01
Enamine
EN300-1987843-10.0g
2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane
1372189-87-1
10g
$3376.0 2023-06-01
Enamine
EN300-1987843-5g
2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane
1372189-87-1
5g
$2277.0 2023-09-16

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane 関連文献

2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolaneに関する追加情報

Comprehensive Overview of 2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane (CAS No. 1372189-87-1)

The compound 2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane (CAS No. 1372189-87-1) is a specialized organic molecule with a unique structural framework. Its dioxolane ring, coupled with a nitroethenyl substituent, makes it a versatile intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its potential applications in pharmaceutical synthesis, flavor and fragrance development, and material science. The presence of the nitro group also opens doors for further functionalization, aligning with modern trends in green chemistry and sustainable synthesis.

In recent years, the demand for high-purity intermediates like 2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane has surged, driven by advancements in drug discovery and agrochemical formulations. This compound’s stability under various conditions makes it a preferred choice for multi-step synthetic routes. Additionally, its compatibility with catalytic reactions and microwave-assisted synthesis has been explored, addressing the growing need for energy-efficient chemical processes. These attributes resonate with current industry priorities, such as cost-effective production and reduced environmental impact.

From a structural perspective, the 2,2-dimethyl moiety enhances the compound’s steric hindrance, which can influence reactivity in stereoselective transformations. This feature is particularly valuable in designing chiral catalysts or asymmetric synthesis protocols. Furthermore, the 1,3-dioxolane ring is known for its role as a protecting group in carbohydrate chemistry, expanding the compound’s utility in bioconjugation and polymer chemistry. Such versatility has sparked discussions in academic forums about its potential in next-generation biomaterials.

The synthesis of 2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane often involves condensation reactions between nitroalkenes and diols, followed by purification via column chromatography or distillation. Recent studies highlight innovations in solvent-free methodologies to align with green chemistry principles. Analytical techniques like NMR spectroscopy, HPLC, and mass spectrometry are critical for verifying its purity, a key concern for end-users in fine chemical industries.

Market trends indicate a rising interest in custom synthesis services for niche compounds like CAS 1372189-87-1, fueled by R&D investments in personalized medicine and smart materials. FAQs from researchers often revolve around its storage conditions, handling precautions, and scalability—topics frequently searched in scientific databases and patent literature. As industries pivot toward bio-based feedstocks, this compound’s role in renewable chemistry applications is also under scrutiny.

In conclusion, 2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane exemplifies the intersection of structural ingenuity and practical utility. Its relevance in cutting-edge research and industrial workflows ensures sustained attention from chemists and engineers alike. Future explorations may focus on its catalytic derivatives or biodegradable polymer integrations, further solidifying its place in modern chemical innovation.

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